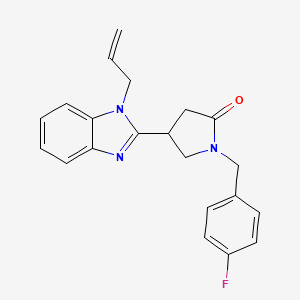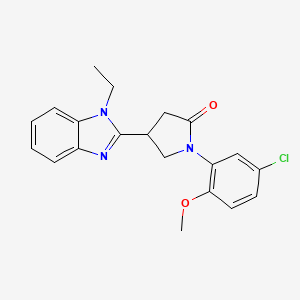
N-(2-hydroxycyclobutyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxycyclobutyl)-N-methylacetamide” is a compound that contains a cyclobutyl ring, which is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as X-ray diffraction, NMR, IR, and UV-Vis spectral techniques . These techniques can provide information about the geometric parameters and spectroscopic properties of the compound .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions. For instance, N-Hydroxysuccinimide (NHS) esters, which have a similar structure, are used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes .Mécanisme D'action
The mechanism of action of HCMA is not fully understood, but studies suggest that the compound induces apoptosis in cancer cells by activating the intrinsic pathway. HCMA has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
HCMA has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the intrinsic pathway. The compound also inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is associated with improved cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of HCMA is its potent cytotoxicity against various cancer cell lines. The compound also exhibits neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases. However, the synthesis of HCMA is a multi-step process, which can be time-consuming and costly. The compound is also relatively unstable and requires careful handling and storage.
Orientations Futures
There are several future directions for the research and development of HCMA. One potential direction is the modification of the compound to improve its stability and potency. Another direction is the investigation of the compound's potential in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of HCMA and its potential side effects.
Conclusion:
In conclusion, HCMA is a promising compound with potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. The compound exhibits potent cytotoxicity against various cancer cell lines and possesses neuroprotective properties. However, further research is needed to fully understand the mechanism of action of HCMA and its potential side effects.
Méthodes De Synthèse
The synthesis of HCMA involves a multi-step process, which includes the reaction of cyclobutanone with methylamine, followed by the addition of sodium borohydride and acetic anhydride. The final product is obtained after purification and recrystallization. The yield of HCMA is around 70%, and the purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
HCMA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that HCMA exhibits potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. HCMA has also been shown to possess neuroprotective properties and is being investigated for its potential in the treatment of Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
N-(2-hydroxycyclobutyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(9)8(2)6-3-4-7(6)10/h6-7,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAHLNIBSVQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2787051.png)
![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B2787053.png)





![2-Amino-2-(3-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2787064.png)


![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2787069.png)

![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2787073.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2787075.png)
